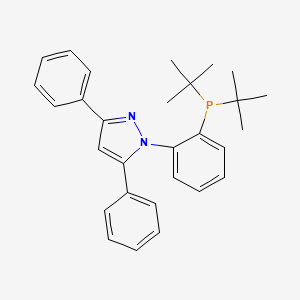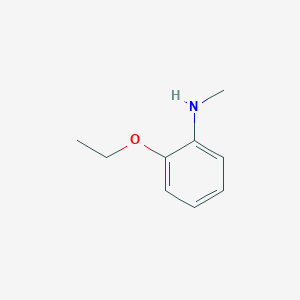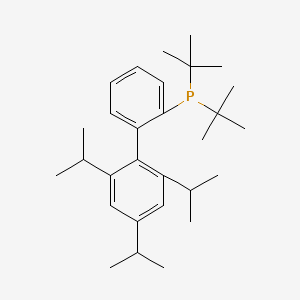![molecular formula C6H4ClIN4 B1312904 4-Cloro-5-iodo-7H-pirrolo[2,3-D]pirimidin-2-amina CAS No. 873792-88-2](/img/structure/B1312904.png)
4-Cloro-5-iodo-7H-pirrolo[2,3-D]pirimidin-2-amina
Descripción general
Descripción
4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine, also known as 6-Chloro-7-iodo-7-deazapurine or 4-Chloro-5-iodo-1H-pyrrolo[2,3-D]pyrimidine, is a white solid . It has the molecular formula C6H3ClIN3 .
Synthesis Analysis
The compound can be obtained by the iodine reaction of 4-chloro-7h-pyrrole[2,3-D]pyrimidine with NIS . An acid-catalyzed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-D]pyrimidine (7-deazapurine) ring with various amines has been reported . In another synthesis, compound 34n was prepared from 33 and 4-(bromomethyl)-1-naphthonitrile .Molecular Structure Analysis
The molecular structure of 4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine is represented by the InChI code 1S/C6H4ClIN4/c7-4-3-2(8)1-10-5(3)12-6(9)11-4/h1H, (H3,9,10,11,12) .Chemical Reactions Analysis
The compound has been used in the synthesis of a series of 7H-pyrrolo[2,3-D]pyrimidine derivatives . It has also been involved in the preparation of 4-((4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-yl)methyl)-1-naphthonitrile .Physical and Chemical Properties Analysis
The compound is a white solid . It has a molecular weight of 294.48 . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación
Desarrollo de Fármacos Farmacéuticos
Este compuesto sirve como un intermediario farmacéutico crucial, particularmente en la síntesis de inhibidores de quinasas . Es un andamiaje clave en el desarrollo de medicamentos como CP690550 y CGP76030, que se utilizan para tratar diversas enfermedades al inhibir enzimas específicas involucradas en la progresión de la enfermedad.
Química Agrícola
En agricultura, “4-Cloro-5-iodo-7H-pirrolo[2,3-D]pirimidin-2-amina” se explora por su potencial uso en la creación de nuevos agroquímicos . Su estructura halogenada podría ser beneficiosa para desarrollar pesticidas o herbicidas con mayor eficacia y selectividad.
Ciencia de Materiales
La estructura molecular única del compuesto lo convierte en un candidato para crear materiales avanzados. Su incorporación en polímeros o recubrimientos podría conducir a materiales con propiedades mejoradas como mayor estabilidad térmica o nuevas características electrónicas .
Ciencia Ambiental
Los investigadores están investigando el uso de este compuesto en aplicaciones ambientales, como sensores para la detección de contaminantes . Su reactividad con varios factores ambientales podría convertirlo en una herramienta valiosa para monitorear y mantener la salud ecológica.
Investigación Bioquímica
“this compound” se utiliza en bioquímica para estudiar interacciones de proteínas y mecanismos enzimáticos . Puede actuar como un imitador de bases nucleotídicas o aminoácidos, lo que ayuda a dilucidar las vías biológicas y las funciones moleculares.
Farmacología
En farmacología, el compuesto se utiliza para comprender las interacciones fármaco-receptor y para desarrollar ensayos para el descubrimiento de fármacos . Su capacidad para unirse a varios receptores o enzimas lo convierte en una herramienta versátil para la detección de posibles agentes terapéuticos.
Mecanismo De Acción
Target of Action
It’s known that pyrrolopyrimidine derivatives can interact with a variety of biological targets, depending on their specific substitutions .
Mode of Action
It’s known that halogen atoms like chlorine and iodine in a compound can enhance its ability to form halogen bonds with its targets, which could influence the compound’s interaction with its targets .
Biochemical Pathways
Pyrrolopyrimidine derivatives are known to be involved in a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of halogen atoms like chlorine and iodine in a compound can influence its pharmacokinetic properties .
Result of Action
It’s known that pyrrolopyrimidine derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with kinases, where it acts as an inhibitor, thereby modulating signal transduction pathways. This compound also binds to nucleic acids, affecting DNA and RNA synthesis and function. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with target biomolecules .
Cellular Effects
The effects of 4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the JAK-STAT signaling pathway, which is crucial for cell proliferation and survival . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cellular metabolism and growth .
Molecular Mechanism
At the molecular level, 4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine exerts its effects through several mechanisms. It binds to the active sites of enzymes, particularly kinases, inhibiting their activity. This inhibition is achieved through competitive binding, where the compound competes with natural substrates for the enzyme’s active site . Furthermore, it can induce conformational changes in target proteins, leading to altered function and activity. The compound also affects gene expression by binding to DNA and interfering with transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine change over time. The compound exhibits stability under normal conditions but may degrade in the presence of strong acids or alkalis . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of kinase activity and persistent changes in gene expression. These effects are crucial for understanding the compound’s potential therapeutic applications and safety profile .
Dosage Effects in Animal Models
The effects of 4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of determining the optimal therapeutic dose for safe and effective use .
Metabolic Pathways
4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . The compound also affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, 4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound accumulates in specific tissues, including the liver and kidneys, where it exerts its effects. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Propiedades
IUPAC Name |
4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIN4/c7-4-3-2(8)1-10-5(3)12-6(9)11-4/h1H,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITUVDMVAGWHEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=C(N=C2Cl)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470421 | |
| Record name | 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873792-88-2 | |
| Record name | 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















